

Technical Support Center: Production of Bis(hexamethylene)triamine (BHMT)

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Compound of Interest

Compound Name: Bis(hexamethylene)triamine

Cat. No.: B089435

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of **Bis(hexamethylene)triamine (BHMT)**, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for producing **Bis(hexamethylene)triamine (BHMT)**?

A1: The primary industrial route for BHMT synthesis is a two-step process starting from 6-aminohexanenitrile.^{[1][2][3]} The first step involves the deammoniation of 6-aminohexanenitrile to form the intermediate di(5-cyanopentyl)amine. This is followed by the hydrogenation of di(5-cyanopentyl)amine to yield BHMT.^{[1][2][3]}

Q2: What are the common byproducts formed during BHMT synthesis?

A2: The most common byproducts encountered during the synthesis of BHMT from 6-aminohexanenitrile are hexamethylenediamine (HMD) and hexamethyleneimine (HMI).^[1] Other potential byproducts, particularly if the synthesis starts from adiponitrile, can include azacycloheptene and azepane due to intermolecular condensation and intramolecular cyclization reactions.^{[4][5]}

Q3: How is hexamethylenediamine (HMD) formed as a byproduct?

A3: Hexamethylenediamine (HMD) is primarily formed from the direct hydrogenation of the starting material, 6-aminohexanenitrile, or its precursor, adiponitrile.^{[4][5][6]} In the context of BHMT synthesis from 6-aminohexanenitrile, some of the starting material may be fully hydrogenated to HMD instead of first undergoing the desired deammoniation reaction to form the di(5-cyanopentyl)amine intermediate.

Q4: What is the mechanism of hexamethyleneimine (HMI) formation?

A4: Hexamethyleneimine (HMI) is a cyclic secondary amine that can be formed during the hydrogenation step. The formation likely proceeds through the intramolecular cyclization of an intermediate, such as an amino-aldehyde or an imine, which can arise from the partial reduction of the nitrile groups and subsequent deamination.

Q5: Can BHMT be sourced from other processes?

A5: Yes, BHMT is also a known byproduct in the manufacturing of hexamethylenediamine from adiponitrile.^{[1][7]} It can be recovered from the distillation residues, often referred to as "still heels," of this process.^[7] However, direct distillation for recovery can be challenging due to the high boiling point of BHMT, which may lead to degradation and tar formation.^{[1][2][7]}

Troubleshooting Guide: Minimizing Byproduct Formation

This guide addresses common issues related to byproduct formation during BHMT synthesis and provides potential solutions.

Issue	Potential Cause(s)	Recommended Solution(s)
High levels of Hexamethylenediamine (HMD) in the final product	<ul style="list-style-type: none">- High Hydrogen Pressure in Step 1: Excessive hydrogen pressure during the deamination step can lead to premature hydrogenation of 6-aminohexanenitrile.- Non-selective Catalyst: The catalyst used in the deamination step may also be highly active for nitrile hydrogenation.- Incomplete Deamination: If the first step does not proceed to a sufficient conversion, unreacted 6-aminohexanenitrile will be hydrogenated to HMD in the second step.	<ul style="list-style-type: none">- Optimize Hydrogen Pressure: Maintain a lower hydrogen pressure or use an inert gas atmosphere (e.g., nitrogen) during the deamination step.^{[1][2]}- Catalyst Selection: Utilize a catalyst with high selectivity for deamination over hydrogenation in the first step, such as palladium, platinum, or rhodium on a support like alumina or carbon.[1] - Ensure Sufficient Reaction Time for Deamination: Allow for adequate reaction time (e.g., 10-20 hours) in the first step to maximize the formation of di(5-cyanopentyl)amine.^[1]
Significant formation of Hexamethyleneimine (HMI)	<ul style="list-style-type: none">- High Reaction Temperature in Step 2: Elevated temperatures during the hydrogenation of di(5-cyanopentyl)amine can promote intramolecular cyclization reactions.- Catalyst Type: Certain hydrogenation catalysts may favor the formation of cyclic byproducts.	<ul style="list-style-type: none">- Control Hydrogenation Temperature: Maintain the hydrogenation temperature within the optimal range of 75°C to 200°C, preferably between 110°C and 150°C.^[1][2] - Catalyst Choice: Employ a nitrile hydrogenation catalyst known for high selectivity, such as Raney cobalt or Raney nickel, potentially with a promoter like chromium.^{[1][2]}
Low yield of BHMT	<ul style="list-style-type: none">- Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time in either step can lead to incomplete conversion	<ul style="list-style-type: none">- Adhere to Optimized Protocols: Follow established protocols for reaction parameters (see Experimental Protocols section).- Catalyst

	<p>or favor side reactions. - Catalyst Deactivation: The catalyst may lose activity over time. - Inefficient Ammonia Removal: In the deammoniation step, the presence of ammonia can inhibit the forward reaction.</p>	<p>Handling and Regeneration: Ensure proper handling and storage of catalysts. Consider catalyst regeneration if applicable. - Facilitate Ammonia Removal: Operate the deammoniation step at lower pressure or bubble an inert gas like nitrogen through the reaction mixture to help remove ammonia as it is formed.[1][2]</p>
Presence of other unidentified byproducts	<p>- Intermolecular Condensation: Side reactions between amine intermediates and nitrile groups can lead to the formation of higher molecular weight oligomers.[4][5]</p>	<p>- Control Reaction Concentration: Running the reaction in a suitable solvent might help to minimize intermolecular side reactions, although solvent-free conditions are often preferred for the deammoniation step.[1] [2] - Purification: Employ effective purification methods such as distillation or solvent extraction to remove these byproducts.[1][7]</p>

Experimental Protocols

Key Experiment: Two-Step Synthesis of Bis(hexamethylene)triamine from 6-Aminohexanenitrile

This protocol is based on established industrial practices for the synthesis of BHMT.[\[1\]](#)[\[2\]](#)

Step 1: Deammoniation of 6-Aminohexanenitrile to Di(5-cyanopentyl)amine

- Reactor Setup: Charge a suitable reactor with 452 g of 6-aminohexanenitrile and 10 g of a 5% palladium on alumina catalyst.

- **Inert Atmosphere:** Purge the reactor with an inert gas, such as nitrogen.
- **Reaction Conditions:** Heat the slurry to 150°C and maintain this temperature for 12 hours. Continuously bubble a slow stream of nitrogen through the mixture to facilitate the removal of ammonia.
- **Monitoring:** Monitor the reaction progress by gas chromatography to achieve a conversion of approximately 25-50% to di(5-cyanopentyl)amine.
- **Catalyst Separation:** After the reaction, cool the mixture and separate the catalyst from the reaction products by decantation or filtration.

Step 2: Hydrogenation of Di(5-cyanopentyl)amine to **Bis(hexamethylene)triamine**

- **Reactor Setup:** Transfer the di(5-cyanopentyl)amine-containing product from Step 1 to a high-pressure hydrogenation reactor. Add 28 g of a chromium-promoted Raney cobalt catalyst.
- **Hydrogenation Conditions:** Pressurize the reactor with hydrogen to 600 psig and heat the mixture to a temperature between 110°C and 150°C.
- **Reaction Time:** Maintain these conditions for approximately 6 hours.
- **Product Isolation:** After the reaction is complete, cool the reactor, vent the excess hydrogen, and separate the catalyst from the product mixture. The final product, containing BHMT along with byproducts like HMD and HMI, can be purified by distillation.

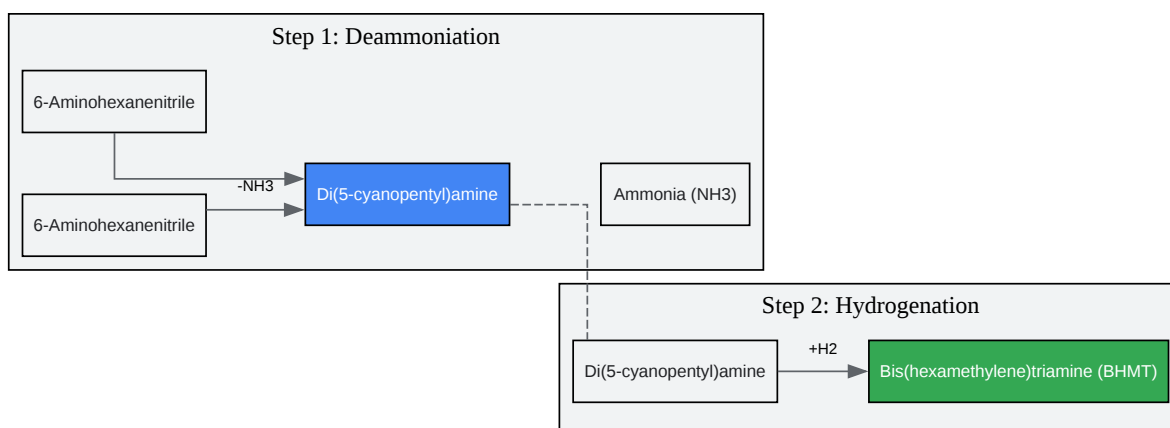
Quantitative Data Summary

Table 1: Reaction Conditions for BHMT Synthesis

Parameter	Step 1: Deammoniation	Step 2: Hydrogenation
Starting Material	6-Aminohexanenitrile	Di(5-cyanopentyl)amine
Catalyst	Palladium, Platinum, or Rhodium on support (e.g., 5% Pd/Al ₂ O ₃)	Raney Cobalt or Raney Nickel (Cr-promoted)
Temperature	50°C - 250°C (preferably 140°C - 200°C)	75°C - 200°C (preferably 110°C - 150°C)
Pressure	0.1 - 5 atm (Lower pressure is favorable)	300 - 5000 psig H ₂
Reaction Time	10 - 20 hours	~6 hours
Solvent	Preferably none	Preferably none

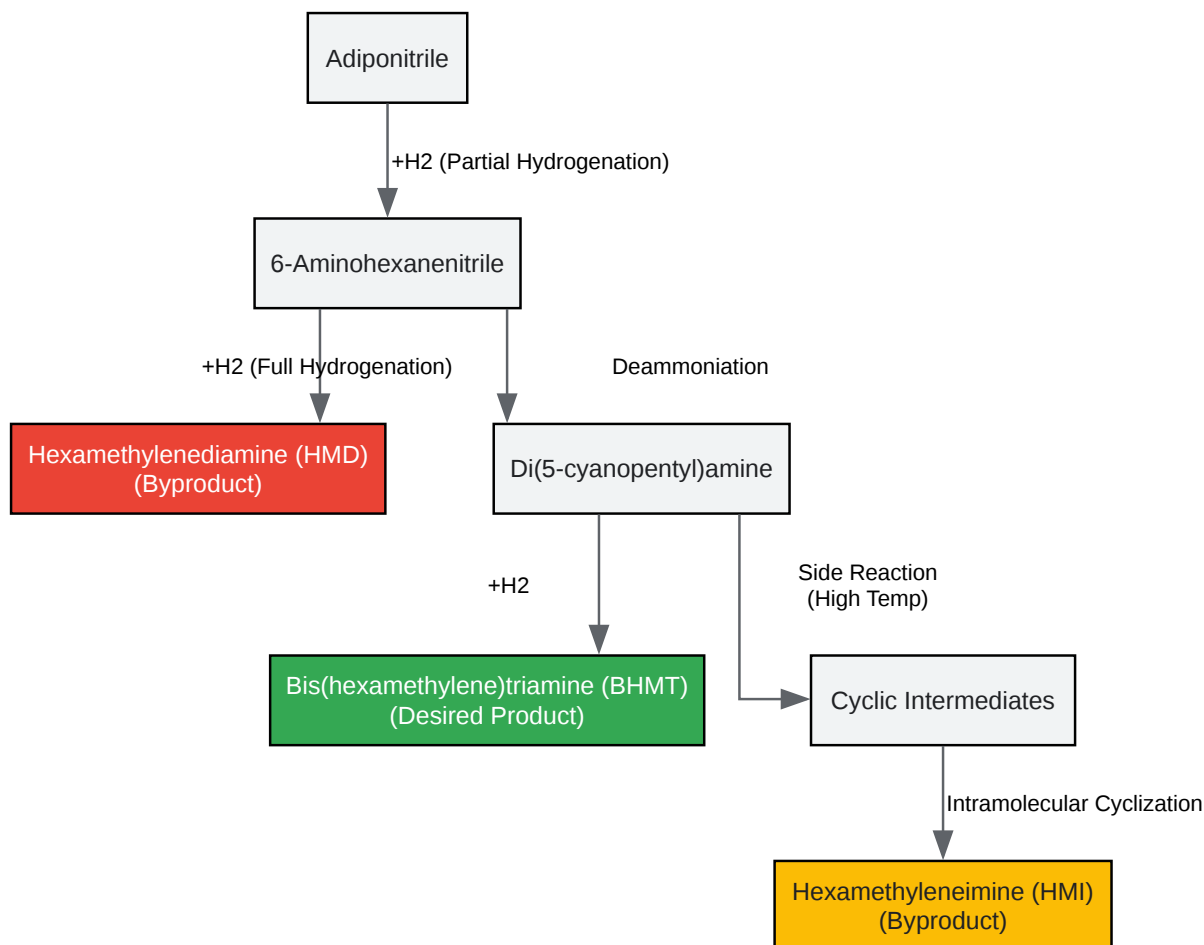
Data compiled from patents US4906783A and US4803304A.[\[1\]](#)[\[7\]](#)

Visualizations



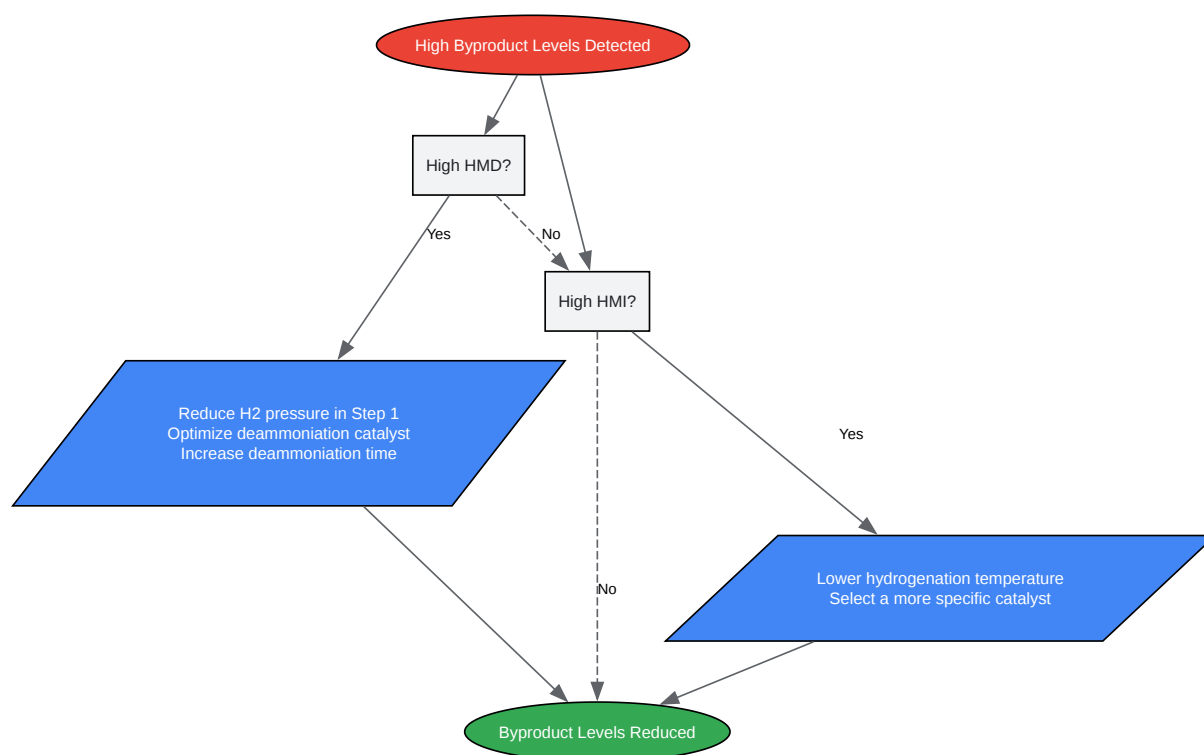
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Caption: Two-step synthesis pathway for **Bis(hexamethylene)triamine (BHMT)**.



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Caption: Formation pathways of major byproducts in BHMT synthesis.



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Caption: Troubleshooting logic for addressing byproduct formation.

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